5-(tert-butyl)dihydrofuran-3(2H)-one

Description

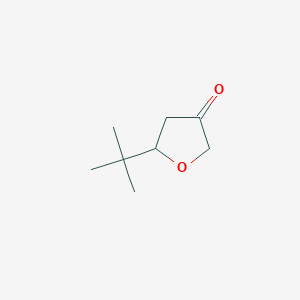

5-(tert-butyl)dihydrofuran-3(2H)-one is a cyclic ketone derivative featuring a dihydrofuran scaffold substituted with a tert-butyl group at the 5-position.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

5-tert-butyloxolan-3-one |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)7-4-6(9)5-10-7/h7H,4-5H2,1-3H3 |

InChI Key |

UOYBSXZBFURUMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(=O)CO1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Suitable Precursors

One of the most common approaches involves cyclization reactions of appropriate 4-hydroxyalkynyl or halogenated intermediates. For example, iodocyclization of suitable precursor molecules has been reported as an effective route.

Example: Iodocyclization of 4-Hydroxyalkynyl Precursors

- Starting from a 4-hydroxyalkynyl compound bearing a tert-butyl group, an iodocyclization reaction can be employed to form the dihydrofuran ring.

- The process involves treatment with iodine (I2) in the presence of a base, leading to intramolecular cyclization via nucleophilic attack on the triple bond, forming the dihydrofuran ring with concomitant incorporation of iodine as an intermediate.

| Entry | Substrate | Solvent | Base | Iodine Equiv | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Hydroxyalkynyl derivative | Acetonitrile | K2CO3 | 1.5 | Up to 85 |

Note: The reaction mechanism involves electrophilic addition of iodine across the triple bond, followed by intramolecular nucleophilic attack of the hydroxyl group to form the five-membered ring.

Ring Closure via Cyclization of Ketone Precursors

Another approach involves starting from ketone precursors with suitable side chains that can undergo intramolecular cyclization under acidic or basic conditions to form the dihydrofuran ring.

Example: Acid-Catalyzed Cyclization

- A ketone bearing a pendant alcohol or halogen can be cyclized using acid catalysis, such as p-toluenesulfonic acid, to generate the dihydrofuran core.

- Subsequent alkylation with tert-butyl groups can be performed to install the tert-butyl substituent at the 5-position.

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | Acid catalyst | Reflux | 70-80 | , |

Specific Synthetic Route: Iodocyclization Followed by Functionalization

Based on recent literature, a notable method involves iodocyclization of a suitable precursor followed by deiodination and tert-butyl substitution:

- Step 1: Iodocyclization of a 4-hydroxyalkynyl precursor under mild conditions yields a dihydrofuran-3-one intermediate.

- Step 2: The iodine is then replaced or removed via reductive conditions, such as using zinc or sodium thiosulfate.

- Step 3: The tert-butyl group is introduced through alkylation with tert-butyl halides or via Friedel–Crafts alkylation if aromatic intermediates are involved.

Precursor → Iodocyclization → Dihydrofuran-3-one intermediate → Tert-butylation → Final product

Optimization and Reaction Conditions

Research indicates that the efficiency of synthesis depends heavily on solvent choice, base strength, temperature, and reaction time. For instance, the use of acetonitrile as a solvent with potassium carbonate as base has proven effective in promoting cyclization with high yields.

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Acetonitrile | |

| Base | K2CO3 | |

| Temperature | Room temperature to reflux | |

| Reaction time | 4–6 hours |

Data Tables Summarizing Key Findings

Chemical Reactions Analysis

Nucleophilic Addition and Condensation Reactions

The ketone functional group in 5-(tert-butyl)dihydrofuran-3(2H)-one facilitates nucleophilic additions and condensation reactions:

| Reaction Type | Reagents | Product | Key Observations |

|---|---|---|---|

| Vinylogous Michael Addition | α,β-Unsaturated-γ-lactams, organocatalysts (e.g., quinine-squaramide) | Enantiomerically enriched dihydrofuran derivatives | High enantioselectivity (up to 97% ee) achieved |

| Aldol-Type Condensation | Aldehydes/ketones under basic conditions | Cross-conjugated carbonyl compounds | Tert-butyl group stabilizes intermediates via steric effects |

Mechanism : The ketone undergoes 1,4-addition or 1,2-addition depending on the nucleophile’s strength and reaction conditions. Organocatalysts enable asymmetric induction in stereoselective reactions .

Oxidative Transformations

The compound participates in oxidation reactions, particularly involving iodine and peroxide systems:

| Reaction Type | Reagents | Product | Outcome |

|---|---|---|---|

| Iodohydroperoxidation | I₂, tert-butyl hydroperoxide (TBHP) | 2-(tert-butylperoxy)-3-iodotetrahydrofuran | Formation of iodohydroperoxides via electrophilic iodination |

| Kornblum Oxidation | Dimethyl sulfoxide (DMSO) + halogen | α-Halogenated ketones | Halogenation at α-position of carbonyl |

Mechanistic Insight : Oxidative cleavage or electrophilic substitution occurs at the carbonyl site, with the tert-butyl group influencing regioselectivity .

Stereochemical and Structural Influences

The tert-butyl substituent significantly impacts reactivity and conformation:

Structural Data : X-ray crystallography reveals nearly planar dihydrofuranone rings, with torsion angles influenced by substituents .

Scientific Research Applications

5-tert-Butyloxolan-3-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-tert-butyloxolan-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 5-(tert-butyl)dihydrofuran-3(2H)-one include substituted dihydrofuranones and tetrahydrofuran derivatives. Below is a comparative analysis:

Notes:

- Positional isomerism (e.g., ketone at C2 vs. C3) significantly alters reactivity. For instance, dihydrofuran-3(2H)-one derivatives are more prevalent in pyrolysis studies , while C2-ketones are common in flavor compounds .

- The tert-butyl group enhances steric bulk, improving thermal stability and electrochemical performance in materials science applications .

Thermodynamic and Kinetic Properties

- Thermal Stability: Substituted dihydrofuranones (e.g., tert-butyl derivatives) exhibit higher stability than unsubstituted analogs due to steric hindrance. For example, furfural derivatives from dihydrofuran-3(2H)-one pyrolysis decompose at lower temperatures (≤300°C) .

- Redox Behavior : 5-(tert-butyl) derivatives show reversible one-electron redox processes, making them suitable for electrochromic devices . In contrast, hydroxymethyl-substituted analogs undergo oxidative degradation more readily .

Biological Activity

5-(tert-butyl)dihydrofuran-3(2H)-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C11H18O2

- Structure : The compound features a dihydrofuran ring with a tert-butyl group, which enhances its steric hindrance and may influence its biological interactions.

The presence of the carbonyl group at the 3-position of the dihydrofuran ring allows for various tautomeric forms, potentially affecting its reactivity and interactions within biological systems.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dihydrofuran | Basic five-membered ring | Simple structure; widely studied |

| Tetrahydrofuran | Fully saturated furan derivative | More stable; used as a solvent |

| 2-Methylfuran | Methyl substitution on furan | Exhibits different reactivity patterns |

| Furan-3(2H)-one | Carbonyl at position 3 | Less sterically hindered; different reactivity |

| This compound | Tert-butyl group adds steric hindrance | Unique interaction profiles due to structure |

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound's unique structure allows it to engage in diverse biochemical pathways, potentially influencing cell signaling, apoptosis, and other critical cellular processes.

Interaction Studies

Research indicates that similar compounds exhibit varying degrees of interaction with biological systems, suggesting that this compound may also display unique interaction profiles. These studies are essential for understanding the compound's potential therapeutic applications.

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. For instance, certain dihydrofuran derivatives have shown micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

- Neuroprotective Effects : Some research has indicated that dihydrofuran derivatives can have neuroprotective effects, potentially offering avenues for treating neurodegenerative diseases .

- Antimicrobial Properties : The structural characteristics of this compound may confer antimicrobial properties, making it a candidate for further investigation in this area.

Study on Anticancer Activity

A study published in Organic Chemistry examined the anticancer properties of several dihydrofuran derivatives, including those structurally related to this compound. The findings revealed that specific analogs induced apoptosis in cancer cells, suggesting a mechanism involving cell cycle disruption and increased apoptotic markers .

Neuroprotective Effects Study

Another investigation focused on the neuroprotective effects of dihydrofuran compounds. Results indicated that certain derivatives could significantly reduce oxidative stress markers in neuronal cells, highlighting their potential as therapeutic agents for neurodegenerative conditions.

Q & A

What are the established synthetic routes for 5-(tert-butyl)dihydrofuran-3(2H)-one?

Level: Basic

Methodological Answer:

The compound can be synthesized via acid-catalyzed cyclization of α'-hydroxyenones. A 2015 study demonstrated that treating α'-hydroxyenones with strong acids (e.g., H₂SO₄) in refluxing toluene triggers a 5-endo-trig cyclization, yielding dihydrofuran-3(2H)-ones in >90% purity . For the tert-butyl-substituted derivative, researchers should optimize reaction time and temperature to accommodate steric effects from the bulky tert-butyl group. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity products.

How is the structure of this compound characterized?

Level: Basic

Methodological Answer:

Structural characterization typically employs:

- NMR/IR Spectroscopy : To confirm functional groups (e.g., carbonyl at ~1750 cm⁻¹ in IR) and substituent positions.

- X-ray Crystallography : While direct data for this compound is limited, studies on analogs (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) reveal critical non-covalent interactions (e.g., Br⋯Br contacts) that influence crystal packing .

- Mass Spectrometry : To validate molecular weight (C₈H₁₄O₂: MW 142.20). Researchers should cross-validate data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities.

How can computational chemistry aid in understanding the reactivity of this compound?

Level: Advanced

Methodological Answer:

Computational methods like density functional theory (DFT) predict electrophilic sites and reaction pathways. For example:

- Steric Effects : The tert-butyl group’s bulkiness can hinder nucleophilic attacks at the 5-position. Models quantify steric hindrance using parameters like percent buried volume (%VBur) .

- Reaction Kinetics : Transition state analysis of cyclization reactions identifies rate-limiting steps, guiding catalyst selection (e.g., Brønsted vs. Lewis acids) .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction yields.

What strategies address contradictions in biological activity data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

- Purity Variations : HPLC with UV/RI detection ensures >95% purity, as impurities can skew IC₅₀ values .

- Solvent Artifacts : DMSO or ethanol residues may inhibit enzymes. Lyophilization or solvent-exchange protocols are critical .

- Assay Conditions : Standardize pH, temperature, and co-factor concentrations. A 2014 review on furanones emphasizes replicating assays across multiple labs to validate results .

How is this compound applied in protease inhibitor development?

Level: Advanced

Methodological Answer:

The dihydrofuran-3(2H)-one scaffold is a precursor for cyclic ketone inhibitors targeting serine proteases like plasmin. Key steps include:

Scaffold Functionalization : Introduce tert-butyl groups to enhance hydrophobic binding in protease active sites.

Structure-Activity Relationship (SAR) : Systematic substitution at the 2- and 5-positions evaluates inhibitory potency. For example, bulkier substituents improve affinity but may reduce solubility .

Crystallographic Validation : Co-crystallization with target enzymes (e.g., plasmin) identifies binding modes, guiding iterative design .

What are the challenges in achieving enantioselective synthesis of this compound?

Level: Advanced

Methodological Answer:

Enantioselectivity requires chiral induction during cyclization. Strategies include:

- Chiral Catalysts : Asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) can induce enantiomeric excess (ee).

- Dynamic Kinetic Resolution : Racemization of intermediates during catalysis improves ee. Studies on tert-butyl carbamates highlight the efficacy of palladium catalysts in such processes .

- Analytical Validation : Chiral HPLC or polarimetry quantifies ee, while NOESY NMR confirms absolute configuration.

How do non-covalent interactions influence the solid-state properties of this compound?

Level: Advanced

Methodological Answer:

X-ray studies on dihydrofuran analogs reveal:

- Halogen Bonding : Bromine substituents form Br⋯Br contacts (3.4–3.6 Å), stabilizing crystal lattices .

- Hydrogen Bonding : Hydroxyl or carbonyl groups participate in H-bond networks, affecting melting points and solubility.

- van der Waals Interactions : The tert-butyl group’s methyl groups engage in dispersive interactions, influencing packing efficiency. Researchers should use Mercury Software to analyze crystallographic data and predict bulk material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.